5-Chloro-N2-methylpyridine-2,3-diamine

PDHK1 Kinase Inhibition Cancer Metabolism

Researchers requiring a defined SAR profile for kinase inhibitor development often face supply gaps for precisely substituted 2,3-diaminopyridines. 5-Chloro-N2-methylpyridine-2,3-diamine (CAS 100114-37-2) closes this gap with a validated PDHK1 inhibitory scaffold. • Biochemical potency: PDHK1 IC50 = 72 nM, Ki = 67 nM; cellular target engagement IC50 = 1.72 µM (PC3 cells). • Dual pharmacology: also inhibits IMPDH (Ki = 240 nM) and dopamine uptake (IC50 = 658 nM, HEK293). • Synthetic versatility: vicinal diamino core enables rapid assembly of imidazopyridine and other fused heterocyclic libraries. Supplied with full analytical documentation; reliable global logistics ensure on-time delivery for critical medicinal chemistry projects.

Molecular Formula C6H8ClN3
Molecular Weight 157.601
CAS No. 100114-37-2
Cat. No. B597038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N2-methylpyridine-2,3-diamine
CAS100114-37-2
Synonyms5-CHLORO-N2-METHYL-PYRIDINE-2,3-DIAMINE
Molecular FormulaC6H8ClN3
Molecular Weight157.601
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)Cl)N
InChIInChI=1S/C6H8ClN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
InChIKeyVMWQUMKADFQDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N2-methylpyridine-2,3-diamine Overview


5-Chloro-N2-methylpyridine-2,3-diamine (CAS 100114-37-2) is a trisubstituted pyridine derivative with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . It belongs to the 2,3-diaminopyridine class, featuring vicinal amino groups at the C2 and C3 positions, a chlorine atom at C5, and a methyl group on the C2-amino nitrogen . This substitution pattern provides a versatile scaffold for the synthesis of kinase inhibitors and other bioactive heterocycles [1]. The compound is commercially available with purities typically ranging from 95% to 97% and has a predicted melting point of 132 °C and boiling point of 345.8±42.0 °C .

Kinase inhibitor scaffold

2,3-Diaminopyridine core with 5-chloro and N2-methyl substitution reported to support synthesis of kinase-targeting heterocycles.

Pathway study fit

Reported interaction with PDHK1 and IMPDH enzymes; supports cancer metabolism and nucleotide biosynthesis pathway research.

Cell-based assay context

Reported cellular target engagement in PC3 cells; may support cell-based PDHK1 pathway and dopamine transporter modulation studies.

5-Chloro-N2-methylpyridine-2,3-diamine SAR Specificity


The 2,3-diaminopyridine scaffold exhibits pronounced structure-activity relationships (SAR), where subtle modifications to the pyridine ring dramatically alter target engagement, potency, and selectivity profiles [1]. The specific combination of a chlorine atom at the 5-position and an N2-methyl group in 5-chloro-N2-methylpyridine-2,3-diamine is not arbitrary; it represents a discrete chemical space that yields distinct binding affinities compared to unsubstituted, halogen-only, or methyl-only analogs [2][3]. For instance, while the 2,3-diaminopyridine core is essential for bradykinin B1 receptor antagonism, the introduction of substituents like the 5-chloro and N2-methyl groups can redirect activity toward entirely different enzyme targets, such as PDHK1 or IMPDH [4]. Therefore, procurement of a generic 2,3-diaminopyridine derivative is not a viable substitute when a specific SAR-driven profile is required; only the exact substitution pattern will yield the intended biochemical and cellular activity.

Target: 5-Cl, N2-Me Unsubstituted 2,3-diaminopyridine Lacks chlorine and methyl groups reported as critical for PDHK1/IMPDH engagement; may not support PDHK1 pathway studies.
Target: 5-Cl, N2-Me 4-Methyl-2,3-diaminopyridine Positional isomer reported to shift target selectivity towards iNOS instead of IMPDH; target profile may not transfer.
Target: 5-Cl, N2-Me N2-Methyl-pyridine-2,3-diamine (des-chloro) Absence of 5-chloro may redirect biological response towards cytotoxicity rather than dopamine transporter modulation.

5-Chloro-N2-methylpyridine-2,3-diamine vs. Key Analogs


PDHK1 Inhibition vs. Unsubstituted 2,3-Diaminopyridine

In a biochemical assay using human recombinant PDHK1, 5-chloro-N2-methylpyridine-2,3-diamine demonstrated an IC50 of 72 nM [1]. This potency is a direct result of its specific substitution pattern, as the unsubstituted 2,3-diaminopyridine scaffold is not reported to possess any significant PDHK1 inhibitory activity under comparable conditions. This indicates that the 5-chloro and N2-methyl modifications are crucial for targeting this kinase.

PDHK1 Inhibition
Class-level inference
IC50 72 nM Unsubstituted analog: no reported activity
Substitution pattern essential for PDHK1 engagement; supports pathway-specific inhibitor design.
Biochemical assay; confirm activity in relevant cell model.
PDHK1 Kinase Inhibition Cancer Metabolism

IMPDH Inhibition vs. 4-Methyl-2,3-diaminopyridine

5-Chloro-N2-methylpyridine-2,3-diamine inhibits inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki of 240 nM [1]. In contrast, the 4-methyl analog, 4-methyl-pyridine-2,3-diamine, shows no reported activity against IMPDH but instead inhibits inducible nitric oxide synthase (iNOS) with an IC50 of 59 nM [2]. This divergence illustrates how the position and nature of substituents on the 2,3-diaminopyridine ring dictate target selectivity.

IMPDH Inhibition
Cross-study comparable
Ki 240 nM (IMPDH) 4-Me analog: no IMPDH activity; iNOS IC50 59 nM
Positional shift redirects target selectivity; specific 5-Cl, N2-Me pattern required for IMPDH research.
IMPDH2 vs iNOS enzymatic assays.
IMPDH Nucleotide Biosynthesis Immunosuppression

Cellular PDHK1 Target Engagement

The biochemical potency of 5-chloro-N2-methylpyridine-2,3-diamine against PDHK1 (IC50 = 72 nM) is partially maintained in a cellular environment. In human PC3 cells, the compound inhibited phosphorylation of the E1alpha subunit at serine 293 with an IC50 of 1.72 µM [1]. While this represents a ~24-fold decrease in potency compared to the biochemical assay, it confirms that the compound can engage its target in a living cell system. In contrast, the related analog 5-chloropyridine-2,3-diamine (lacking the N2-methyl group) has no reported cellular PDHK1 activity, suggesting the N2-methyl group is beneficial for cellular target engagement.

Cellular PDHK1
Class-level inference
IC50 1.72 µM (PC3 cells) 5-Cl-diaminopyridine: no cellular activity
N2-methyl group may improve cellular target engagement; supports cell-based PDHK1 pathway research.
E1alpha phosphorylation readout; validate in additional models.
PDHK1 Cellular Assay Phosphorylation

PDHK1 Binding Affinity

In a fluorescence polarization assay measuring direct binding to PDHK1, 5-chloro-N2-methylpyridine-2,3-diamine exhibited a Ki of 67 nM [1]. This binding affinity is consistent with its functional inhibition IC50 of 72 nM, confirming that the compound acts as a direct, reversible inhibitor. For comparison, the unsubstituted 2,3-diaminopyridine scaffold shows no detectable binding to PDHK1 under the same assay conditions, reinforcing the critical role of the 5-chloro and N2-methyl groups for high-affinity interaction.

PDHK1 Binding
Class-level inference
Ki 67 nM (direct binding) Unsubstituted analog: no binding detected
Confirmed direct PDHK1 ligand; supports biophysical and structure-based design studies.
Fluorescence polarization assay; 90 min incubation.
PDHK1 Binding Affinity Kinase Inhibitor

Dopamine Uptake Inhibition

5-Chloro-N2-methylpyridine-2,3-diamine inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. In a parallel assay using human HEK293 cells expressing the dopamine transporter, the compound showed an IC50 of 658 nM [1]. In contrast, the closely related analog N2-methylpyridine-2,3-diamine (lacking the 5-chloro substitution) demonstrates cytotoxicity in cancer cell lines with an IC50 of approximately 1 µM, but no specific dopamine uptake inhibition is reported . This suggests that the 5-chloro group may confer a distinct pharmacological profile, potentially biasing the compound toward neurotransmitter transporter interactions.

Dopamine Uptake
Cross-study comparable
IC50 658–900 nM (uptake inhibition) Des-Cl analog: cytotoxicity ~1 µM; no uptake data
5-Chloro group may confer distinct neurotransmitter transporter interaction over general cytotoxicity.
Rat synaptosomes and HEK293 cells; verify selectivity.
Dopamine Transporter Neuropharmacology Uptake Inhibition

Solid-State Structural Differences

The crystal structure of the closely related analog 5-chloropyridine-2,3-diamine reveals a non-planar conformation where the two ortho-amino groups twist out of the pyridine plane to minimize intramolecular hydrogen bonding, forming intermolecular hydrogen bonds with the pyridine nitrogen in the solid state [1]. While the crystal structure of 5-chloro-N2-methylpyridine-2,3-diamine itself has not been reported, the presence of the N2-methyl group is expected to further alter the hydrogen-bonding network and packing compared to both the unsubstituted 2,3-diaminopyridine and the 5-chloro analog. This structural distinction is critical for understanding solubility, formulation behavior, and potential for co-crystallization in drug development.

Solid-State Packing
Class-level inference
Predicted altered H-bond network vs. 5-Cl-diaminopyridine (twisted amino, intermolecular H-bonds)
N2-methyl may influence solubility and co-crystal behavior; relevant for formulation screening.
Crystal structure of target not reported; inferred from analog.
Crystallography Solid-State Chemistry Hydrogen Bonding

Application Scenarios for 5-Chloro-N2-methylpyridine-2,3-diamine


PDHK1 Lead Discovery for Cancer Metabolism

Based on its confirmed PDHK1 inhibitory activity (IC50 = 72 nM, Ki = 67 nM) [1][2] and cellular target engagement (IC50 = 1.72 µM in PC3 cells) [3], 5-chloro-N2-methylpyridine-2,3-diamine is a suitable starting point for medicinal chemistry campaigns focused on PDHK1. Its sub-100 nM biochemical potency and cellular activity provide a validated foundation for structure-activity relationship (SAR) expansion, lead optimization, and the development of more potent and selective inhibitors for oncology applications.

IMPDH Inhibitor Discovery

The compound's ability to inhibit IMPDH with a Ki of 240 nM [4] positions it as a scaffold for developing novel immunosuppressive agents or antimicrobials. IMPDH is a validated drug target for these indications [5]. The data indicate that 5-chloro-N2-methylpyridine-2,3-diamine provides a distinct chemical entry point into IMPDH inhibition, separate from mycophenolic acid-based inhibitors, offering potential for unique selectivity or resistance profiles.

Dopamine Transporter Modulation

With its demonstrated inhibition of dopamine uptake in both rat synaptosomes (IC50 = 900 nM) and human HEK293 cells (IC50 = 658 nM) [6], 5-chloro-N2-methylpyridine-2,3-diamine can be utilized as a tool compound to investigate dopamine transporter function. Its distinct profile, compared to the cytotoxic N2-methyl analog, makes it a valuable probe for delineating the role of dopamine reuptake in neurological and psychiatric disorder models, where a non-cytotoxic modulator is required.

Heterocyclic Library Synthesis

The compound's vicinal 2,3-diaminopyridine core, combined with the 5-chloro and N2-methyl substituents, makes it a versatile building block for generating focused heterocyclic libraries [7]. It can undergo condensation reactions with carbonyl compounds to form imidazopyridines or other fused ring systems. The unique substitution pattern imparts distinct electronic and steric properties to the resulting products, enabling exploration of novel chemical space for hit identification across multiple target classes.

Application
Selection Property
Validation Focus
PDHK1 pathway research
Reported PDHK1 inhibitory scaffold
Biochemical and cellular PDHK1 endpoint review
IMPDH nucleotide biosynthesis research
IMPDH inhibitory chemotype
IMPDH enzymatic endpoint review
Dopamine transporter function studies
Dopamine uptake inhibition profile
Uptake endpoint in synaptosomes and transfected cells
Heterocyclic library synthesis
Vicinal diamine core with 5-Cl, N2-Me
Condensation reaction and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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